4-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
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Description
The compound “4-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . The molecule also contains a tetrahydroquinoline group, a benzene ring, and a sulfonamide group .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various chemical reactions. While specific synthesis methods for this compound were not found, thiophene derivatives are typically synthesized through condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Molecular Structure Analysis
The molecular formula of this compound is C21H22N2O5S3 . The structure includes a thiophene ring, a tetrahydroquinoline group, a benzene ring, and a sulfonamide group . The exact 3D conformer and 2D structure can be found in databases like PubChem .Physical and Chemical Properties Analysis
The molecular weight of this compound is 478.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 6 . The topological polar surface area is 138 Ų . The complexity of the molecule, as computed by Cactvs, is 823 .Future Directions
Thiophene derivatives, such as this compound, have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, future research could focus on exploring the potential therapeutic properties of this compound and its derivatives, as well as optimizing its synthesis process.
Properties
IUPAC Name |
4-methoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-27-17-8-10-18(11-9-17)29(25,26)22-16-7-6-15-4-2-12-23(19(15)14-16)21(24)20-5-3-13-28-20/h3,5-11,13-14,22H,2,4,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUFBDLQUVTXRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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